molecular formula C10H3Cl5 B3064653 1,2,4,7,8-Pentachloronaphthalene CAS No. 150224-21-8

1,2,4,7,8-Pentachloronaphthalene

Cat. No. B3064653
CAS RN: 150224-21-8
M. Wt: 300.4 g/mol
InChI Key: LBCOXKFWBDTJTF-UHFFFAOYSA-N
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Description

1,2,4,7,8-Pentachloronaphthalene is a pale-yellow or white solid or powder with an aromatic odor . It is also known by the trade name Halowax® 1013 . The molecular formula is C₁₀H₃Cl₅ .


Molecular Structure Analysis

The molecular structure of 1,2,4,7,8-Pentachloronaphthalene consists of a naphthalene core with five chlorine atoms attached. The molecular weight is 300.396 .


Chemical Reactions Analysis

Pentachloronaphthalene is non-flammable but combustible. It gives off irritating or toxic gases in a fire. It is incompatible with strong oxidizing agents and reacts violently with aluminum, bases, and liquid O2 .


Physical And Chemical Properties Analysis

1,2,4,7,8-Pentachloronaphthalene has a boiling point of 636°F and a melting point of 248°F . It has a specific gravity of 1.67 and is insoluble in water . The vapor pressure is less than 1 mmHg .

Scientific Research Applications

Isomer Analysis and Synthesis

1,2,4,7,8-Pentachloronaphthalene (PeCN) plays a significant role in the study of isomer compositions in environmental samples. Imagawa, Yamashita, and Miyazaki (1993) identified all isomers of tetraand pentachloronaphthalenes in a fly ash sample from a municipal waste incinerator and found that the isomer compositions of TeCN and PeCN were markedly different from those in Halowax 1014. They observed that the 1,2,3,6,7-PeCN isomer was the most abundant among pentachloronaphthalenes in their sample, highlighting the potential for bioaccumulation and environmental persistence of certain isomers (Imagawa, Yamashita, & Miyazaki, 1993).

Environmental Pollution and Toxicity

Polychlorinated naphthalenes (PCNs), including 1,2,4,7,8-PeCN, are known to be widespread global environmental pollutants. Falandysz (1998) discussed their presence, chemistry, sources, formation, persistence, and toxicity in the environment. The study indicated that all chloronaphthalenes are planar compounds and can contribute to toxicity mediated by the aryl hydrocarbon (Ah) receptor. The presence of PCNs in technical formulations and as byproducts of thermal processes in the presence of chlorine was noted, highlighting their environmental and toxicological significance (Falandysz, 1998).

Environmental Sampling and Analysis Techniques

Carrizo and Grimalt (2006) described a method for analyzing congener-specific polychloronaphthalene mixtures in sediments and human sera using gas chromatography coupled to negative ion chemical ionization mass spectrometry (GC-NICI-MS). This method allowed for the identification and quantification of various PCN congeners, including pentachloronaphthalenes like 1,2,4,7,8-PeCN. The study highlighted the effectiveness of this technique in identifying environmental and human exposure to PCNs (Carrizo & Grimalt, 2006).

Safety and Hazards

Exposure to 1,2,4,7,8-Pentachloronaphthalene can occur through inhalation, skin absorption, ingestion, and skin or eye contact . Symptoms of exposure can include headache, weakness, exhaustion, dizziness, anorexia, skin eruptions, jaundice, and liver necrosis . The target organs are the skin, liver, and central nervous system . The recommended exposure limit is 0.5 mg/m³ .

Future Directions

As for future directions, it’s important to note that the use of chlorinated naphthalenes, including pentachloronaphthalene, has been largely phased out due to their environmental persistence and bioaccumulation potential . Future research may focus on further understanding the environmental and health impacts of these compounds and developing methods for their safe disposal or degradation.

properties

IUPAC Name

1,2,4,7,8-pentachloronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3Cl5/c11-5-2-1-4-6(12)3-7(13)10(15)8(4)9(5)14/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCOXKFWBDTJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=CC(=C2Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3Cl5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90164504
Record name 1,2,4,7,8-Pentachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4,7,8-Pentachloronaphthalene

CAS RN

150224-21-8
Record name Naphthalene, 1,2,4,7,8-pentachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150224218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4,7,8-Pentachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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